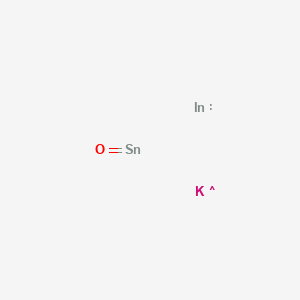
CID 71440842
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 71440842” is a chemical entity with unique properties and applications
Preparation Methods
The preparation of CID 71440842 involves specific synthetic routes and reaction conditions. The methods typically include:
Synthetic Routes: The synthesis of this compound can be achieved through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions for the synthesis of this compound often include controlled temperature, pressure, and pH levels to ensure optimal reaction rates and product formation.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
CID 71440842 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using specific oxidizing agents under controlled conditions to form various oxidation products.
Reduction: Reduction reactions involving this compound typically use reducing agents to convert it into different reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms or groups in this compound with other atoms or groups, leading to the formation of new compounds.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. These products can include various oxidized, reduced, or substituted forms of this compound.
Scientific Research Applications
CID 71440842 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a drug candidate or in drug development processes.
Industry: In industrial applications, this compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 71440842 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Properties
CAS No. |
58128-57-7 |
|---|---|
Molecular Formula |
InKOSn |
Molecular Weight |
288.63 g/mol |
InChI |
InChI=1S/In.K.O.Sn |
InChI Key |
ZZXDDEOWDDBXJQ-UHFFFAOYSA-N |
Canonical SMILES |
O=[Sn].[K].[In] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















